Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a cyclopropyl group, a formyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ethyl 2-cyclopropyl-6-carboxylpyrimidine-4-carboxylate.
Reduction: Ethyl 2-cyclopropyl-6-hydroxymethylpyrimidine-4-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropyl group may provide steric hindrance, affecting the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Ethyl 6-formylpyrimidine-4-carboxylate: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
Cyclopropylpyrimidine derivatives: These compounds share the cyclopropyl group but may have different substituents on the pyrimidine ring, leading to variations in their chemical and biological properties.
Uniqueness: Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the cyclopropyl and formyl groups makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-8(6-14)12-10(13-9)7-3-4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLMLIHRIRTIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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